2-(4-bromo-1H-pyrazol-1-yl)propanamide
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)propanamide is a chemical compound characterized by its bromine atom attached to the pyrazole ring and an amide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromo-1H-pyrazole and propanamide.
Reaction Conditions: The reaction involves a nucleophilic substitution where the bromine atom on the pyrazole ring is replaced by the propanamide group. This reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, dichloromethane, and various nucleophiles.
Major Products Formed:
Oxidation: Brominated pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole compounds.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Bromo-1H-pyrazol-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The bromine atom enhances the compound's reactivity, allowing it to bind to enzymes or receptors. The amide group plays a crucial role in forming hydrogen bonds, which stabilize the interaction with the target.
Comparison with Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Similar structure but with an alcohol group instead of an amide.
2-(4-Bromo-1H-pyrazol-1-yl)pyrazine: Contains a pyrazine ring instead of a propanamide group.
Ruxolitinib Intermediate: A related compound used in the synthesis of ruxolitinib, a medication for myelofibrosis.
Uniqueness: 2-(4-Bromo-1H-pyrazol-1-yl)propanamide is unique due to its combination of a bromine atom and an amide group, which provides distinct chemical properties and reactivity compared to similar compounds.
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Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVMWBODURVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673672 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183357-58-5 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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